molecular formula C9H7FN4O2 B2387164 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid CAS No. 2241141-28-4

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid

Cat. No.: B2387164
CAS No.: 2241141-28-4
M. Wt: 222.179
InChI Key: CDWKZMRHIGRNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid, also known as FMTBA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of tetrazole-based compounds and is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the process of protein myristoylation.

Mechanism of Action

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid inhibits the enzyme NMT, which is involved in the process of protein myristoylation. This process is essential for the proper functioning of many proteins, including those involved in cell signaling, gene expression, and protein trafficking. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to their dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid is its potency and specificity as an NMT inhibitor. This makes it a valuable tool for studying the role of myristoylation in various biological processes. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the role of myristoylation in various biological processes, including cancer, infectious diseases, and parasitic diseases. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid involves a series of chemical reactions, starting with the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-methyltetrazole in the presence of a base to yield this compound.

Scientific Research Applications

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, infectious diseases, and parasitic diseases. It has been shown to have potent antiviral, antibacterial, and antiparasitic activities, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

3-fluoro-5-(5-methyltetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-6(9(15)16)2-7(10)4-8/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKZMRHIGRNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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